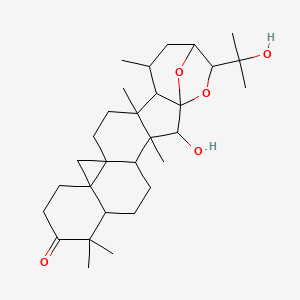

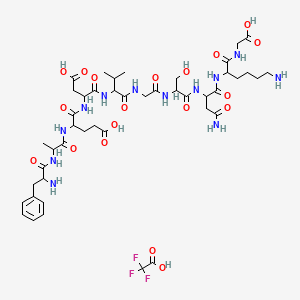

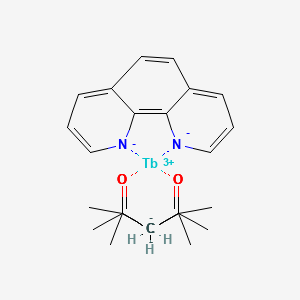

![molecular formula C27H41ClO11 B12322568 [6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)

[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Volvaltrate B can be synthesized through a series of chemical reactions involving the extraction and purification of iridoids from Valeriana jatamansi and Valeriana officinalis. The structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and volvaltrate B were originally assigned based on spectroscopic methods .

Industrial Production Methods

Industrial production of volvaltrate B involves the extraction of the compound from the roots of Valeriana officinalis using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically greater than 95%.

Chemical Reactions Analysis

Types of Reactions

Volvaltrate B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving volvaltrate B include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving volvaltrate B include various derivatives of iridoids, which exhibit enhanced biological activities. These derivatives are crucial for further scientific research and potential therapeutic applications .

Scientific Research Applications

Volvaltrate B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Cancer Research: Volvaltrate B has shown significant anticancer activity against various cancer cell lines, including lung adenocarcinoma, metastatic prostate cancer, colon cancer, and hepatoma.

Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and potential therapeutic benefits.

Biological Research: Volvaltrate B is utilized in biological research to study its effects on cellular processes and pathways.

Mechanism of Action

Volvaltrate B exerts its effects through various molecular targets and pathways. It induces autophagy-associated cell death via the PDK1/Akt/mTOR pathway in human colorectal carcinoma cells . Additionally, it inhibits the PDGFRA/MEK/ERK signaling pathway, which is crucial for its anticancer activity against glioblastoma .

Comparison with Similar Compounds

Volvaltrate B is unique compared to other similar compounds due to its specific molecular structure and potent anticancer properties. Some similar compounds include:

Valtrate: Another iridoid compound found in Valeriana species, known for its antitumor activity.

1,5-Dihydroxy-3,8-epoxyvalechlorine: A chlorinated iridoid isolated from Valeriana jatamansi.

Valeriotetrate C: Another iridoid compound with similar biological activities.

Volvaltrate B stands out due to its specific mechanism of action and its effectiveness against a wide range of cancer cell lines.

Properties

IUPAC Name |

[6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVPPNBQSYOUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41ClO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

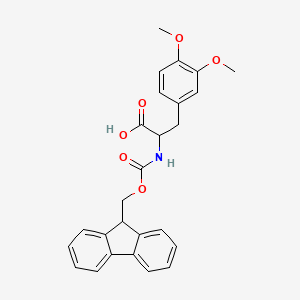

![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)

![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)

![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)

![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)